Cas no 259269-68-6 (Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate)

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate structure
259269-68-6 structure
Product name:Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate
CAS No:259269-68-6
MF:C12H14N2O4
Molecular Weight:250.251
MDL:MFCD00662491
CID:3143109
PubChem ID:2741198

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-nitro-2-(1-pyrrolidinyl)-benzenecarboxylate
    • MFCD00662491
    • methyl5-nitro-2-(pyrrolidin-1-yl)benzoate
    • 259269-68-6
    • methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate
    • STL139163
    • methyl 5-nitro-2-pyrrolidin-1-ylbenzoate
    • Maybridge1_007864
    • CS-0316294
    • Oprea1_276989
    • HMS563N10
    • AKOS002391387
    • methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
    • 7Y-0709
    • Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate
    • MDL: MFCD00662491
    • インチ: InChI=1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
    • InChIKey: LTXIKDOJJNDAEZ-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2

計算された属性

  • 精确分子量: 250.09535693g/mol
  • 同位素质量: 250.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 75.4Ų

じっけんとくせい

  • ゆうかいてん: 141-144°

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate Security Information

  • HazardClass:IRRITANT

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB257806-10 g
Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; .
259269-68-6 95%
10g
€1131.70 2023-04-27
Chemenu
CM309394-5g
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
259269-68-6 95%
5g
$283 2024-07-28
TRC
M343665-50mg
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate
259269-68-6
50mg
$ 50.00 2022-06-03
TRC
M343665-500mg
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate
259269-68-6
500mg
$ 185.00 2022-06-03
TRC
M343665-100mg
Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate
259269-68-6
100mg
$ 65.00 2022-06-03
Apollo Scientific
OR110838-5g
Methyl 5-nitro-2-pyrrolidin-1-ylbenzoate
259269-68-6
5g
£17.00 2025-02-19
Chemenu
CM309394-1g
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
259269-68-6 95%
1g
$99 2024-07-28
abcr
AB257806-1g
Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; .
259269-68-6 95%
1g
€260.30 2025-03-19
abcr
AB257806-10g
Methyl 5-nitro-2-(1-pyrrolidinyl)benzenecarboxylate, 95%; .
259269-68-6 95%
10g
€1131.70 2025-03-19
Apollo Scientific
OR110838-1g
Methyl 5-nitro-2-pyrrolidin-1-ylbenzoate
259269-68-6
1g
£15.00 2025-02-19

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate 関連文献

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylateに関する追加情報

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate (CAS No. 259269-68-6): A Comprehensive Overview

Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate, identified by its CAS number 259269-68-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activities, making it a subject of considerable interest in the development of novel therapeutic agents. The structural features of Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate include a nitro group and a pyrrolidine moiety, which are known to contribute to its unique chemical and pharmacological properties.

The nitro group at the 5-position of the benzene ring introduces a region of high electron density, which can influence the reactivity and interactions of the molecule with biological targets. This feature is particularly relevant in the context of drug design, where modulating electronic properties can lead to enhanced binding affinity and selectivity. The presence of the pyrrolidine ring further enhances the molecular complexity, providing multiple sites for potential interactions with biological receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. These molecules have shown promise in various therapeutic areas, including cancer treatment, inflammation modulation, and antimicrobial applications. The specific combination of functional groups in Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate positions it as a valuable candidate for further investigation in these fields.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceuticals. The carboxylate ester group at one end of the molecule allows for facile derivatization, enabling chemists to explore a wide range of structural modifications. This flexibility is crucial in drug discovery, where optimizing multiple parameters can lead to the identification of highly effective therapeutic agents.

Recent studies have begun to unravel the mechanistic aspects of how nitroaromatic compounds interact with biological systems. For instance, research has highlighted the role of redox chemistry in modulating the activity of these molecules. The nitro group can undergo reduction to form nitroso or amine derivatives, which may exhibit different pharmacological profiles compared to their parent compounds. This redox sensitivity makes Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate an intriguing candidate for developing prodrugs or targeted therapies that respond to specific cellular conditions.

The pyrrolidine moiety in this compound also contributes to its pharmacological interest. Pyrrolidine derivatives are known to be bioisosteres of piperidine and have been widely used in drug development due to their ability to enhance solubility and metabolic stability. In particular, pyrrolidine-based scaffolds have shown promise in central nervous system (CNS) drug discovery, where they can modulate neurotransmitter activity and improve blood-brain barrier penetration.

In light of these properties, researchers have been exploring Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate as a potential lead compound for various therapeutic applications. Initial studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation-related disorders. Furthermore, its ability to undergo redox transformations opens up possibilities for developing targeted therapies that exploit cellular redox gradients.

The synthesis and characterization of this compound have also provided insights into new synthetic methodologies that could be applied to other nitroaromatic derivatives. Advanced techniques such as computational chemistry and high-resolution spectroscopy have been instrumental in understanding its structure-activity relationships. These advancements not only enhance our understanding of this specific molecule but also contribute to the broader field of medicinal chemistry.

The future prospects for Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic avenues. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to fully realize its potential as a novel therapeutic agent. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases.

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Amadis Chemical Company Limited
(CAS:259269-68-6)Methyl 5-Nitro-2-(1-Pyrrolidinyl)Benzenecarboxylate
A1180851
Purity:99%
はかる:5g
Price ($):230.0